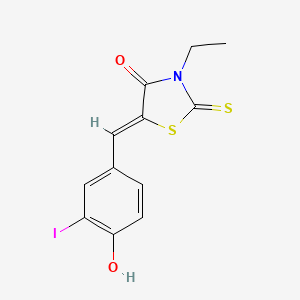

3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with thiazolidin-4-one or its analogs. A study detailed the synthesis of similar compounds through the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride, leading to a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the versatility and reactivity of the thiazolidinone core in creating diverse derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

The crystal and molecular structure of related thiazolidin-4-ones reveal intricate details about their stereochemistry and electronic configuration. For instance, studies on the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have highlighted the significance of hydrogen bonding in defining their crystal packing and molecular arrangement, which is crucial for understanding their reactivity and interaction with other molecules (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Reactions and Properties

Thiazolidinones undergo a variety of chemical reactions, leveraging their reactive sites for further functionalization. A common approach involves the condensation with various electrophiles or nucleophiles, allowing for the introduction of diverse substituents. The reactivity of the thiazolidinone ring toward nucleophilic attack at the carbon adjacent to the thione sulfur atom is a pivotal characteristic that facilitates the synthesis of a wide range of derivatives, showcasing the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties of thiazolidinones, including their solubility, melting points, and crystalline structure, are influenced by the nature and position of substituents on the thiazolidinone ring. These properties are crucial for the purification and characterization of these compounds. The detailed study of supramolecular structures of thiazolidinones provides insights into their physical properties, such as melting points and solubility, which are essential for their handling and application in synthesis (Delgado et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Applications

- A variety of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit good to moderate activity against both gram-positive and gram-negative bacteria, with some showing comparable or superior activity to standard drugs like Ampicillin and Ciprofloxacin (Pansare & Shinde, 2015). Further research into 5-(arylidene)-3-(4-methylcoumarin-7-yloxyacetyl-amino)-2-thioxo-1,3-thiazolidin-4-one analogs has revealed their potential as effective antibacterial agents against several bacterial strains (Nguyễn Tiến Công et al., 2014).

Antitumor and Anti-inflammatory Activities

- Research has identified compounds within the thiazolidinone family that exhibit promising antitumor and anti-inflammatory activities. For instance, certain derivatives have been found to surpass known drugs in their effectiveness, highlighting the potential of thiazolidinone compounds in developing new therapeutic agents (V. Horishny et al., 2020).

Herbicidal Activity

- Novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to exhibit good herbicidal activity against a range of plants, including Zea mays, Triticum aestivum, and Arabidopsis thaliana, suggesting their potential use in agricultural applications (Jintao Han et al., 2011).

Synthesis and Molecular Structure Investigation

- Studies have also focused on the synthesis and molecular structure investigation of thiazolidinone derivatives, including X-ray diffraction and DFT studies, which are crucial for understanding the interaction mechanisms and optimizing the biological activities of these compounds (N. Benhalima et al., 2011).

Eigenschaften

IUPAC Name |

(5Z)-3-ethyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-3-4-9(15)8(13)5-7/h3-6,15H,2H2,1H3/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSVOPIGRHEDAH-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

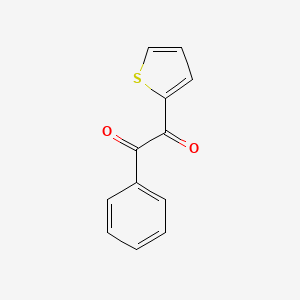

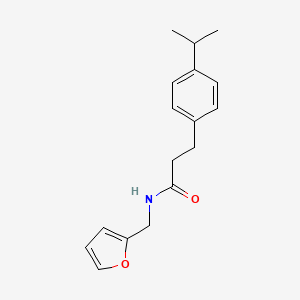

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4631971.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)